molecular formula C12H17Cl3NO3P B14686457 Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester CAS No. 35944-79-7

Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester

Cat. No.: B14686457
CAS No.: 35944-79-7
M. Wt: 360.6 g/mol
InChI Key: VOUBKSHRZUYSNM-UHFFFAOYSA-N
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Description

Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester is a complex organic compound with the molecular formula C8H9Cl3NO3P . This compound is part of the phosphoramidate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester typically involves the reaction of phosphoramidic acid derivatives with sec-butyl and ethyl 2,4,5-trichlorophenyl esters. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and purity of the compound.

Chemical Reactions Analysis

Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

35944-79-7

Molecular Formula

C12H17Cl3NO3P

Molecular Weight

360.6 g/mol

IUPAC Name

N-[ethoxy-(2,4,5-trichlorophenoxy)phosphoryl]butan-2-amine

InChI

InChI=1S/C12H17Cl3NO3P/c1-4-8(3)16-20(17,18-5-2)19-12-7-10(14)9(13)6-11(12)15/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

VOUBKSHRZUYSNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NP(=O)(OCC)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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